molecular formula C22H20N4O4 B2450562 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1226438-23-8

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2450562
CAS No.: 1226438-23-8
M. Wt: 404.426
InChI Key: AVYKKTFESSDJEJ-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture incorporates a 1,2,4-oxadiazole ring, a structure known to improve metabolic stability and serve as a bioisostere for ester and amide functionalities, which is critical in the development of enzyme inhibitors. The molecule is further functionalized with a benzamide group linked to a 1H-pyrrole ring, a heterocyclic system frequently explored in medicinal chemistry for its potential to engage in diverse biological interactions. The strategic inclusion of the 4-methoxyphenoxy moiety suggests potential for enhanced binding affinity to specific biological targets. This combination of features makes the compound a valuable candidate for researchers investigating novel small-molecule probes, particularly in high-throughput screening assays and structure-activity relationship (SAR) studies. Indole and related heterocyclic scaffolds, such as the pyrrole and oxadiazole units present in this molecule, are widely recognized for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties, providing a strong rationale for its investigation in these fields. Researchers can leverage this compound to explore its mechanism of action against specific enzymes or cellular receptors, potentially leading to the discovery of new therapeutic pathways. It is intended for use in controlled laboratory settings to study cell signaling, enzyme kinetics, and receptor-ligand interactions.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-8-10-19(11-9-18)29-15-20-24-21(30-25-20)14-23-22(27)16-4-6-17(7-5-16)26-12-2-3-13-26/h2-13H,14-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKKTFESSDJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound with a complex molecular structure that includes an oxadiazole ring and a pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₅O₄, with a molecular weight of approximately 343.34 g/mol. The structural features of the compound are significant for its biological activity:

Feature Description
Oxadiazole Ring Known for its role in various pharmacological activities, including anti-inflammatory effects.
Pyrrole Moiety Associated with antiproliferative properties in cancer research.
Methoxyphenoxy Group May enhance biological interactions and solubility.

Anticancer Properties

Research has indicated that compounds containing oxadiazole and pyrrole structures exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated antiproliferative activity against human cancer cell lines and model organisms like sea urchin embryos . The presence of the oxadiazole ring is particularly noteworthy as it often correlates with enhanced cytotoxicity against various cancer types.

Anti-inflammatory Activity

The compound is also being explored for its potential as a COX-II inhibitor. COX-II plays a crucial role in inflammation and pain pathways. In vitro studies have shown that derivatives with similar structural motifs can exhibit selective inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that this compound may possess comparable anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • COX-II Inhibition : In a comparative study, derivatives similar to this compound demonstrated varying degrees of COX-II selectivity and potency. For example, one derivative showed an IC50 value of 0.52 μM against COX-II, indicating strong inhibitory potential .
  • Antiproliferative Activity : Research on oxadiazole-containing compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures exhibited significant cytotoxic effects in human cancer cell lines .
  • In Vivo Studies : Animal studies have further confirmed the anti-inflammatory effects of related compounds, showing substantial inhibition of inflammation markers compared to standard treatments like Celecoxib .

Scientific Research Applications

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. These compounds may inhibit bacterial growth by disrupting cellular processes or through enzyme inhibition .

Anti-inflammatory Properties

The presence of specific functional groups in this compound suggests potential anti-inflammatory activity. Studies have demonstrated that similar oxadiazole derivatives can inhibit lipoxygenase activity, which is crucial in inflammatory responses. This makes them candidates for developing new anti-inflammatory agents .

Anticancer Potential

The structural features of this compound may contribute to anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Evaluation

A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial effects .

Case Study 2: Anti-inflammatory Activity

Another research focused on synthesizing derivatives containing the oxadiazole moiety and tested their ability to inhibit lipoxygenase. The findings suggested that these compounds could serve as potential anti-inflammatory agents due to their ability to reduce inflammatory markers in vitro .

Q & A

Q. What are the typical synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves nucleophilic substitution and cyclization steps. For example, alkylation of oxadiazole-thiol intermediates with chloromethyl derivatives in DMF using K₂CO₃ as a base forms the oxadiazole core . Subsequent coupling with 4-(1H-pyrrol-1-yl)benzamide derivatives via reductive amination or nucleophilic displacement yields the final compound. Key intermediates include 5-(chloromethyl)-1,2,4-oxadiazole and functionalized benzamide precursors .

Q. What spectroscopic and analytical techniques are essential for structural characterization?

Prioritize IR spectroscopy (to confirm oxadiazole C=N and amide C=O stretches), ¹H/¹³C NMR (to resolve methylene bridges and aromatic substituents), and high-resolution mass spectrometry (HRMS) for molecular ion validation . Melting point analysis and elemental composition (C, H, N percentages) are critical for purity assessment, as demonstrated in analogous oxadiazole-benzamide hybrids .

Q. How should researchers design preliminary biological activity assays for this compound?

Begin with target-specific in vitro assays (e.g., enzyme inhibition or receptor-binding studies) using positive controls. For example, derivatives with pyrrol-1-yl substituents have shown activity in kinase inhibition assays . Ensure compound solubility is optimized using DMSO or PEG-based vehicles, and validate results with dose-response curves .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and purity?

Apply factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaH), and temperature. For instance, ICReDD’s computational-experimental feedback loop reduces trial-and-error by predicting optimal conditions (e.g., room-temperature alkylation vs. reflux) . Response surface methodology (RSM) can model interactions between parameters to maximize yield .

Q. What strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Orthogonal validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values .
  • Batch reproducibility : Test multiple synthetic batches to rule out impurities. For bioactivity discrepancies, standardize assay protocols (e.g., cell line selection, incubation time) and validate with structural analogs .
  • Computational reconciliation : Use density functional theory (DFT) to predict NMR shifts or molecular docking to explain variable binding affinities .

Q. How can AI-driven tools enhance derivative design for improved pharmacokinetics?

  • QSAR modeling : Correlate substituent effects (e.g., methoxyphenoxy vs. fluorophenyl groups) with solubility or logP values .
  • Molecular dynamics (MD) simulations : Predict metabolic stability by simulating cytochrome P450 interactions .
  • Automated reaction screening : Platforms like COMSOL Multiphysics integrate quantum chemical calculations to prioritize synthetic pathways for novel derivatives .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
  • Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for selective cross-couplings .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Validation

ParameterExample Values/TechniquesReference
Melting Point172–173°C (analogous compound)
¹H NMR (δ, ppm)3.8 (s, OCH₃), 7.2–8.1 (aromatic)
Elemental Analysis (C, H, N)C: 76.80%, H: 6.14%, N: 17.06%

Q. Table 2. DoE Parameters for Reaction Optimization

VariableRange TestedOptimal Condition (Predicted)
SolventDMF, CH₃CN, THFDMF
Temperature25°C (rt) vs. 80°C25°C
BaseK₂CO₃, Na₂CO₃, Et₃NK₂CO₃ (1.2 equiv)

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